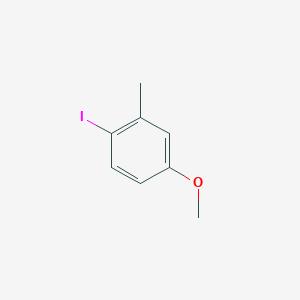

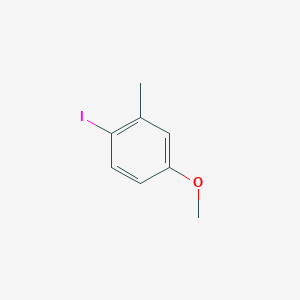

1-Iodo-4-methoxy-2-methylbenzene

Description

Overview of Substituted Aromatic Halides in Contemporary Organic Synthesis

Substituted aromatic halides are a fundamental class of compounds in organic chemistry, characterized by a halogen atom—such as fluorine, chlorine, bromine, or iodine—directly attached to an aromatic ring. numberanalytics.com These compounds serve as crucial intermediates in the creation of a wide array of valuable substances, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlibretexts.org The presence of a halogen atom significantly influences the reactivity of the aromatic ring, making these halides valuable precursors for a variety of chemical transformations. numberanalytics.com They can participate in reactions like nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, which allows for the construction of more complex molecular architectures. numberanalytics.comnumberanalytics.com

Importance of Aryl Iodides as Synthetic Intermediates and Reactive Scaffolds

Among the aromatic halides, aryl iodides stand out due to the unique reactivity of the carbon-iodine bond. fiveable.me Aryl iodides are highly versatile intermediates in organic synthesis, primarily utilized in cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille reactions. fiveable.menih.gov These reactions enable the formation of new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. fiveable.me Furthermore, aryl iodides can undergo other important transformations, including nucleophilic aromatic substitution, metal-iodine exchange, and radical reactions. fiveable.menih.gov The relatively lower bond strength of the C-I bond compared to other carbon-halogen bonds often translates to higher reactivity, making aryl iodides preferred substrates in many catalytic cycles. They are also precursors for the synthesis of hypervalent iodine compounds, which are valuable oxidizing agents in their own right. nih.gov

Rationale for Focused Academic Research on 1-Iodo-4-methoxy-2-methylbenzene

The specific substitution pattern of this compound—featuring an iodo group, a methoxy (B1213986) group, and a methyl group on the benzene (B151609) ring—makes it a subject of focused academic research. The interplay of the electron-donating methoxy and methyl groups with the reactive iodo group can influence the regioselectivity and efficiency of various chemical reactions. This particular arrangement allows for the investigation of electronic and steric effects in catalysis and reaction mechanism studies. Its structure is well-suited for creating more complex, highly substituted aromatic compounds that are often found in natural products and pharmaceutical agents.

Historical Context and Evolution of Research on Substituted Iodoanisoles

Research on substituted iodoanisoles, the class of compounds to which this compound belongs, has evolved with the broader advancements in organic synthesis. Initially, these compounds were primarily of interest for fundamental studies of aromatic substitution reactions. However, with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, the synthetic utility of iodoanisoles expanded dramatically. acs.org The development of new catalysts and reaction conditions continues to open up new avenues for the application of these versatile building blocks in the construction of complex molecular architectures. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUGOWDTHUONFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521147 | |

| Record name | 1-Iodo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63452-69-7 | |

| Record name | 1-Iodo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodo 4 Methoxy 2 Methylbenzene

Direct Halogenation Strategies

Direct iodination of the precursor, 2-methylanisole (B146520) (4-methoxy-toluene), offers a straightforward approach to introduce an iodine substituent onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing methoxy (B1213986) and methyl groups.

Electrophilic Aromatic Iodination utilizing Mercury(II) Oxide-Iodine Reagents

The use of elemental iodine in conjunction with an activating agent is a common tactic for electrophilic iodination. Reagents containing mercury(II) have been historically employed for this purpose. Although specific studies focusing solely on the iodination of 4-methoxy-2-methylbenzene with mercury(II) oxide-iodine are not prevalent in recent literature, the general principle involves the in-situ generation of a more potent electrophilic iodine species. nih.gov Silver salts, such as Ag2SO4, can also be used to activate I2 by forming insoluble silver iodide, thereby generating an electrophilic iodine species. nih.gov

Copper(II)-Mediated Direct Iodination of Aromatic Ethers

Copper salts can facilitate the direct iodination of aromatic compounds. While elemental iodine itself is generally unreactive toward aromatic rings, the addition of a copper salt like CuCl2 can accelerate the reaction. libretexts.org This is achieved by oxidizing molecular iodine to a more potent electrophilic species, notionally I+. libretexts.org Copper(II) has been shown to mediate the iodination of various aromatic systems, including those with directing groups similar to 4-methoxy-2-methylbenzene. beilstein-journals.orgresearchgate.net For instance, the iodination of phenols and other heteroarenes has been successfully carried out using reusable Cu-Mn spinel oxide as a catalyst. beilstein-journals.org These methods often provide a practical route to valuable iodoarenes. nih.gov

Environmentally Benign Iodination using Oxidants such as Periodates and Peroxides

In a move towards greener chemistry, several methods have been developed that utilize less toxic and more environmentally friendly reagents. An effective and eco-friendly method for the iodination of moderately active methoxy arenes involves the use of hydrogen peroxide and acidified sodium periodate (B1199274) in an aqueous ethanol (B145695) medium. researchgate.netasianpubs.org This approach allows for controlled iodination and provides excellent yields of mono-iodinated products. researchgate.netasianpubs.org The reaction is believed to proceed through the formation of an active I+ species generated from the redox reaction between sodium periodate and hydrogen peroxide, enhanced by an acidic environment. asianpubs.org

Another environmentally safe method employs sodium periodate in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov This procedure has been successfully applied to benzene (B151609), halobenzenes, and some deactivated arenes, yielding purified iodinated products in good yields. nih.gov Furthermore, the combination of potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature presents a benign protocol for the iodination of activated aromatics. researchgate.net The use of elemental iodine with 30% hydrogen peroxide in the presence of a strong acid in methanol has also been shown to be an efficient method for the oxidative iodination of electron-rich arenes. organic-chemistry.org

| Oxidant System | Substrate Type | Key Features |

| Hydrogen Peroxide & Sodium Periodate | Moderately active methoxy arenes | Environmentally friendly, excellent yields of mono-iodinated products. researchgate.netasianpubs.org |

| Sodium Periodate/AcOH/Ac2O/H2SO4 | Benzene, halobenzenes, deactivated arenes | Simple, effective, and environmentally safe. nih.gov |

| Potassium Iodide & Ammonium Peroxodisulfate | Activated aromatics | Benign protocol, room temperature reaction. researchgate.net |

| Elemental Iodine & Hydrogen Peroxide | Electron-rich arenes | Efficient oxidative iodination. organic-chemistry.org |

Investigation of Regioselectivity and Ortho/Para Directing Effects of Substituents

In the electrophilic iodination of 2-methylanisole, the positions of the incoming electrophile are directed by the existing methoxy (-OCH3) and methyl (-CH3) groups. Both are activating groups and ortho, para-directors. leah4sci.commasterorganicchemistry.com The methoxy group is a strongly activating group, while the methyl group is a weakly activating group.

Palladium-Catalyzed Synthesis Routes

Palladium-catalyzed reactions offer an alternative and highly versatile approach to forming aryl-iodide bonds, often through the transformation of precursor molecules.

Precursor Transformations for Aryl Iodide Formation

Palladium catalysts are instrumental in a variety of cross-coupling reactions that can lead to the formation of aryl iodides. beilstein-journals.org While direct C-H iodination using palladium catalysis is possible, a more common strategy involves the transformation of a pre-functionalized aromatic ring. For instance, the Heck reaction, a palladium-catalyzed process, couples an aryl halide with an alkene. beilstein-journals.org While this reaction typically forms a C-C bond, related palladium-catalyzed methodologies can be adapted for C-I bond formation.

Palladium-catalyzed reactions, such as the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, demonstrate the versatility of palladium in forming bonds to sp2-hybridized carbons. nih.gov These types of catalytic cycles often involve the oxidative addition of a precursor to a Pd(0) species, followed by subsequent steps to form the desired product. mdpi.com Such strategies can be applied to the synthesis of complex molecules containing an iodoarene moiety, which itself can be a precursor for further transformations. nih.gov

Influence of Ligands and Catalytic Systems on Reaction Efficiency

The synthesis of iodoarenes, including 1-iodo-4-methoxy-2-methylbenzene, is significantly influenced by the choice of catalyst and ligands. The efficiency and regioselectivity of iodination reactions on activated aromatic compounds like 4-methoxy-2-methyltoluene (the precursor to this compound) can be controlled by various catalytic systems.

Several metal-based and organocatalytic systems have been developed to facilitate the iodination of electron-rich arenes. For instance, gold(I) has been shown to catalyze the efficient iodination of various electron-rich arenes using N-Iodosuccinimide (NIS) under mild conditions. nih.gov Similarly, iron(III) triflimide, generated in situ, can activate NIS to iodinate a wide range of arenes. organic-chemistry.org Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is another effective method, where the disulfide acts as a Lewis base to activate the iodine source. organic-chemistry.org

Palladium catalysts are also employed, particularly in methods involving the decarboxylation of aromatic carboxylic acids to introduce an iodine atom. nih.gov In such reactions, a plausible mechanism involves the formation of an aryl palladium intermediate, followed by oxidative addition of the iodine source and subsequent reductive elimination to yield the iodoarene. nih.gov

The choice of ligand can be crucial in directing the regioselectivity of the reaction. For example, in palladium-catalyzed ortho-halogenation, directing groups on the substrate guide the position of iodination. organic-chemistry.org While not a ligand in the traditional sense, the use of a dimidazolium salt has been shown to provide high para-selectivity in the halogenation of arenes with electron-donating coordinating groups. organic-chemistry.org

The table below summarizes various catalytic systems applicable to the iodination of activated arenes, which are foundational for the synthesis of this compound.

Table 1: Catalytic Systems for Aromatic Iodination

| Catalyst/Promoter | Iodine Source | Key Features | Reference |

|---|---|---|---|

| Gold(I) | N-Iodosuccinimide (NIS) | Mild conditions, suitable for electron-rich arenes. | nih.gov |

| Iron(III) triflimide | N-Iodosuccinimide (NIS) | Efficient activation of NIS for a wide range of arenes. | organic-chemistry.org |

| Thiourea | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Organocatalytic, highly regioselective. | organic-chemistry.org |

| Disulfides | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Lewis base catalysis, applicable to anisoles and other activated substrates. | organic-chemistry.org |

| Pd(OAc)₂ | N-Iodosuccinimide (NIS) | Used in ipso-iododecarboxylation of aromatic acids. | nih.gov |

| Silver(I) triflimide | N-Iodosuccinimide (NIS) | Mild and rapid iodination of anisoles, anilines, and phenols. | organic-chemistry.org |

Green Chemistry Principles in Iodoarene Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of iodoarenes. rsc.org

Development of Sustainable and Waste-Minimizing Protocols

A key area of development in the green synthesis of aryl iodides is the move towards one-pot reactions and the use of less hazardous reagents. Traditional methods like the Sandmeyer reaction, which involves unstable diazonium salts, are being replaced by safer alternatives. nih.govrawdatalibrary.net

One such sustainable approach involves the one-pot synthesis of aryl iodides from aromatic amines via in situ generated arene diazonium saccharin (B28170) salts. nih.govrawdatalibrary.net This method is metal-free, uses commercially available and air-inert reagents, and allows for the partial recovery of reagents like saccharin, which minimizes waste and reduces costs. nih.gov Another strategy involves the direct iodination of arylhydrazines with molecular iodine, which plays a dual role as both an oxidant and the iodine source, eliminating the need for additional metal catalysts or additives. nih.govacs.org

Minimizing waste is a central theme. Strategies include incorporating the iodoarene byproduct directly into the final product through intramolecular reactions or developing protocols where the iodoarene acts as a recyclable auxiliary. acs.org Calculating metrics like the E-factor (Environmental factor), which measures the mass ratio of waste to the desired product, helps in benchmarking the sustainability of different synthetic routes. rsc.org

Utilization of Recyclable Catalytic Systems in Synthesis

A significant advancement in green iodoarene synthesis is the development of recyclable catalysts. This approach addresses a major drawback of many synthetic methods: the generation of non-recyclable byproducts and the difficulty of separating the catalyst from the reaction mixture. nsf.gov

Strategies for catalyst recycling often involve immobilizing the active catalytic species on a solid support. Polymer-supported hypervalent iodine reagents, for instance, facilitate recovery through simple filtration and can be re-oxidized and reused without a significant loss of activity. nsf.govnsf.gov Similarly, iodoarenes attached to fluorous alkyl chains can be recovered through biphasic separations with fluorous solvents. nsf.gov

Examples of recyclable catalytic systems include:

Polymer-supported iodoarene-RuCl₃ catalysts: These have been used for the efficient oxidation of alcohols with a stoichiometric oxidant, where the catalyst can be recovered and reused. nsf.gov

Nano-Ag/graphitic carbon nitride (g-C₃N₄): This system has been reported as a highly efficient and recyclable catalyst for the halogenation of terminal alkynes, a related field that informs iodoarene synthesis. researchgate.net

Iodoarenes supported on magnetic nanoparticles: These catalysts have been used for the oxidation of 4-alkoxyphenols and can be recycled multiple times (e.g., up to eight times) with minimal loss of reactivity. nsf.gov

Advanced Synthetic Techniques

Application of Flow Chemistry for Optimized Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages for the synthesis of iodoarenes. nih.govmdpi.com This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety. nih.govvapourtec.com

For iodoarene synthesis, flow chemistry is particularly beneficial for managing highly exothermic reactions or when using hazardous reagents. nih.govamt.uk For example, the synthesis of diaryliodonium salts, which are precursors in some iodination pathways, can be highly exothermic. Performing such reactions under flow conditions allows for superior heat exchange, mitigating the risk of thermal runaways that can occur in large-scale batch production. nih.gov

Key benefits of applying flow chemistry to iodoarene synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly improving the safety profile for reactions involving toxic gases or unstable intermediates. nih.govacs.org

Improved Control and Reproducibility: Automated flow systems allow for precise manipulation of reaction conditions, ensuring consistent product quality and simplifying process optimization. vapourtec.com

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward than re-engineering a large-scale batch reactor. amt.uk

Telescoped Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process without the need to isolate intermediates. acs.org This "telescoped" approach can significantly reduce production time, solvent use, and waste generation.

For the synthesis of this compound, a multi-step sequence starting from an aniline (B41778) or carboxylic acid precursor could be streamlined into a continuous manufacturing process, enhancing both efficiency and safety. nih.govacs.orgchemicalbook.com

Considerations for Industrial Scale Production Processes

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Table 2: Key Considerations for Industrial Scale-Up

| Factor | Consideration | Relevance to this compound Synthesis |

|---|---|---|

| Process Safety | Management of exothermic reactions and hazardous reagents. | Iodination reactions can be exothermic. The use of flow chemistry can mitigate risks associated with thermal runaway. nih.gov |

| Cost of Raw Materials | Sourcing of cost-effective starting materials and reagents. | Utilizing inexpensive and readily available precursors (e.g., 4-methoxy-2-methyltoluene) and iodine sources (e.g., KI, I₂) is crucial. organic-chemistry.org |

| Catalyst Efficiency and Cost | Selection of a catalyst that is highly active, selective, and either inexpensive or recyclable. | Employing recyclable catalysts or highly efficient, low-loading catalysts (e.g., palladium, copper) minimizes costs and waste. nsf.govresearchgate.net |

| Reaction Optimization | Maximizing yield and minimizing reaction time and energy consumption. | Flow chemistry allows for rapid optimization of parameters like temperature, pressure, and stoichiometry to achieve higher throughput. vapourtec.comamt.uk |

| Waste Management | Developing protocols that adhere to green chemistry principles to reduce effluent and waste. | One-pot syntheses and recyclable catalytic systems significantly reduce the environmental impact and disposal costs. nih.govnsf.gov |

| Product Purification | Designing an efficient and scalable purification process. | Continuous crystallization or other in-line purification techniques can be integrated into a flow process to streamline manufacturing. vapourtec.com |

The adoption of continuous manufacturing and flow chemistry is a key strategy for addressing these considerations, offering a pathway to safer, more efficient, and sustainable industrial production of specialty chemicals like this compound. amt.uk

Reactivity Profiles and Mechanistic Investigations of 1 Iodo 4 Methoxy 2 Methylbenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution on an aromatic ring is a fundamental class of reactions. For 1-iodo-4-methoxy-2-methylbenzene, the nature of these reactions is heavily influenced by the substituents present.

Analysis of SNAr (Addition-Elimination) Pathways

The bimolecular nucleophilic aromatic substitution (SNAr) mechanism is a primary pathway for the reaction of aryl halides with nucleophiles. This mechanism involves two steps: the initial addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction.

In the case of this compound, the methoxy (B1213986) and methyl groups are generally considered electron-donating, which would typically disfavor the SNAr mechanism by destabilizing the anionic intermediate. However, the specific reaction conditions and the nature of the incoming nucleophile can still allow for this pathway to occur, albeit likely at a slower rate compared to substrates with strong electron-withdrawing groups.

Exploration of Elimination-Addition Mechanisms involving Benzyne (B1209423) Intermediates

An alternative to the SNAr mechanism is the elimination-addition pathway, which proceeds through a highly reactive benzyne intermediate. This mechanism is favored under strongly basic conditions and with substrates that are poor candidates for SNAr. The first step involves the elimination of a proton and the leaving group from adjacent carbon atoms, forming a carbon-carbon triple bond within the aromatic ring. The benzyne intermediate then rapidly undergoes nucleophilic addition, followed by protonation to yield the final product.

For this compound, the formation of a benzyne intermediate would lead to a mixture of regioisomeric products, as the nucleophile can add to either of the two carbons of the triple bond. The directing effects of the methoxy and methyl groups would influence the regioselectivity of the nucleophilic attack.

Steric and Electronic Effects of Methoxy and Methyl Substituents on Reactivity

The reactivity of this compound in nucleophilic substitution reactions is a delicate balance of steric and electronic effects exerted by the methoxy and methyl groups. libretexts.org

Electronic Effects:

Methoxy Group: The methoxy group is a strong electron-donating group due to its +R (resonance) effect, which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic ring. It also exhibits a -I (inductive) effect due to the electronegativity of the oxygen atom, but the resonance effect is generally dominant. This electron-donating character increases the electron density of the ring, making it less susceptible to nucleophilic attack and destabilizing the anionic intermediate in an SNAr reaction. nih.gov

Methyl Group: The methyl group is a weak electron-donating group through a +I (inductive) effect and hyperconjugation. This also contributes to increasing the electron density of the benzene (B151609) ring. libretexts.org

Collectively, the electron-donating nature of both substituents deactivates the ring towards SNAr reactions. libretexts.org

Steric Effects:

The methyl group, being in the ortho position to the iodine atom, introduces significant steric hindrance. youtube.com This bulkiness can impede the approach of a nucleophile to the carbon atom bearing the iodine, thereby slowing down the rate of substitution. capes.gov.brrsc.org The steric hindrance can also influence the regioselectivity of reactions involving benzyne intermediates. youtube.com

The interplay of these effects is summarized in the table below:

| Substituent | Electronic Effect | Steric Effect on Reactivity |

| Methoxy (-OCH₃) | Strong electron-donating (+R > -I) | Minimal direct steric hindrance to the iodine atom |

| Methyl (-CH₃) | Weak electron-donating (+I) | Significant steric hindrance to the iodine atom in the ortho position |

Oxidation Reactions of the Methoxy Group

The methoxy group (-OCH₃) in this compound can undergo oxidation under specific conditions. nih.gov While the benzene ring itself is relatively stable to oxidation, the ether linkage can be cleaved. Common oxidizing agents can convert the methoxy group into other functional groups. For instance, strong oxidizing agents can potentially lead to the formation of a phenol (B47542) after demethylation, or even further oxidation to a quinone-like structure, although this often requires harsh reaction conditions. The specific products formed will depend on the oxidant used and the reaction parameters.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of an iodine atom in this compound makes it an excellent substrate for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction provides an efficient method to introduce a new carbon substituent at the position of the iodine atom.

A typical Suzuki-Miyaura reaction involving this compound can be represented as follows:

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize various derivatives of this compound.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org The reactivity of the halide in this reaction follows the general trend of I > Br > Cl > F, making aryl iodides like this compound highly suitable substrates. wikipedia.org

The reaction is versatile and can be carried out under mild conditions, including at room temperature and in aqueous media, which allows for its application in the synthesis of complex molecules with a wide range of functional groups. wikipedia.org The resulting internal alkynes are valuable intermediates for the synthesis of various functionalized compounds. researchgate.net

Recent advancements in Sonogashira coupling have focused on developing more sustainable and efficient catalytic systems. This includes the use of copper-free conditions to prevent the undesired homocoupling of alkynes (Glaser coupling) and the development of highly efficient palladium catalysts that can be used in very low concentrations (ppm levels). organic-chemistry.orgnih.gov For instance, a highly efficient gold and palladium co-catalyzed Sonogashira coupling has been reported, demonstrating high selectivity and functional group tolerance. wikipedia.org

A variation of this reaction is the carbonylative Sonogashira coupling, which introduces a carbonyl group to form α,β-acetylenic ketones, important scaffolds in medicinal and industrial chemistry. researchgate.net This three-component reaction provides an efficient route to these valuable compounds. researchgate.net

Below is an interactive data table summarizing the key aspects of the Sonogashira coupling reaction.

| Feature | Description |

| Reaction Type | Cross-coupling |

| Bond Formed | C(sp²)-C(sp) |

| Reactants | This compound (Aryl Iodide), Terminal Alkyne |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine (e.g., triethylamine, diisopropylamine) |

| Key Advantage | Mild reaction conditions, broad substrate scope. wikipedia.org |

C-Arylation with Activated Methylene (B1212753) Compounds

The C-arylation of activated methylene compounds represents a significant method for the formation of α-aryl carbonyl and related structures. While direct search results for the C-arylation of activated methylene compounds specifically with this compound are limited, the principles of such reactions are well-established in organic chemistry. Typically, these reactions are palladium-catalyzed cross-coupling processes.

In a general sense, the reaction would involve the coupling of this compound with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles). The enhanced acidity of the methylene protons facilitates the formation of a nucleophilic enolate in the presence of a base, which then participates in the catalytic cycle with the palladium catalyst and the aryl iodide.

The general scheme for such a reaction is as follows:

Ar-I + CH₂(EWG)₂ --(Pd catalyst, Base)--> Ar-CH(EWG)₂ + HI

Where Ar is the 4-methoxy-2-methylphenyl group and EWG represents an electron-withdrawing group. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations, and optimization is often required to achieve high yields and selectivity. The steric hindrance from the ortho-methyl group and the electronic effect of the para-methoxy group on this compound would influence its reactivity in such a coupling reaction.

Aminocarbonylation Reactions for Amide Synthesis

Palladium-catalyzed aminocarbonylation is a powerful and widely used method for the synthesis of amides, which are of great importance in various fields. nih.gov This reaction involves the coupling of an aryl halide, carbon monoxide, and an amine. For this compound, this reaction would provide a direct route to N-substituted 4-methoxy-2-methylbenzamides.

The electronic properties of the substituents on the aryl iodide can significantly influence the product selectivity and reaction rate. acs.org Generally, electron-withdrawing groups on the aryl iodide tend to increase the rate of the aminocarbonylation reaction. acs.org Conversely, electron-donating groups, such as the methoxy and methyl groups in this compound, might lead to slower reaction rates compared to electron-deficient aryl iodides. acs.org

Research has explored the use of alternative, greener solvents for aminocarbonylation reactions to replace traditional fossil-based solvents like DMF. nih.gov For example, methyl 4-methoxyvalerate (Me-4MeOV), a bio-derived solvent, has been shown to be an effective medium for the aminocarbonylation of various substituted iodobenzenes, achieving high conversions and selective amide formation in short reaction times. nih.gov

The following table provides a general overview of the aminocarbonylation reaction.

| Feature | Description |

| Reaction Type | Carbonylative cross-coupling |

| Product | Carboxamides |

| Reactants | This compound, Carbon Monoxide, Amine |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂) |

| Key Feature | Direct synthesis of amides from aryl halides. nih.gov |

Impact of Steric Hindrance on Cross-Coupling Reactivity

Steric hindrance plays a crucial role in the outcome of cross-coupling reactions. rsc.org In the case of this compound, the methyl group at the ortho position to the iodine atom introduces steric bulk around the reaction center. This steric hindrance can significantly influence the rate and feasibility of cross-coupling reactions.

For instance, in Suzuki cross-coupling reactions, which couple organoboron compounds with organic halides, steric hindrance on either the aryl boronic ester or the aryl halide can impede the reaction. researchgate.net To overcome this, specific optimization of reaction conditions, such as the choice of catalyst, ligand, base, and solvent, is often necessary to achieve good yields of the desired biaryl products. researchgate.net The presence of bulky substituents near the coupling site can hinder the approach of the coupling partners to the palladium catalyst, thereby slowing down the reaction.

Detailed Mechanistic Studies of Reaction Pathways

Elucidation of Rate-Determining Steps and Kinetic Profiles

The kinetics of chemical reactions involving substituted benzenes can be complex, often characterized by multi-step processes. For instance, in reactions of 1-methoxy-4-(methylthio)benzene with horseradish peroxidase, the process involves an initial burst phase followed by a steady-state phase. nih.gov This suggests the formation of reaction intermediates and multiple reaction pathways. nih.gov The initial burst can be explained by two independent transient-state reactions, with the preferred pathway being dependent on the substrate concentration. nih.gov

In the context of cross-coupling reactions involving this compound, the rate-determining step can vary depending on the specific reaction type (e.g., Sonogashira, Suzuki, etc.) and the reaction conditions. Generally, in palladium-catalyzed cross-coupling cycles, the oxidative addition of the aryl halide to the Pd(0) complex is often considered the rate-determining step. However, other steps like transmetalation or reductive elimination can also be rate-limiting, particularly when dealing with sterically hindered substrates.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the detailed mechanism of a chemical reaction. In many chemical transformations, including electrophilic aromatic substitutions and cross-coupling reactions, transient intermediates are formed. For example, in electrophilic aromatic substitution reactions, a positively charged benzenonium intermediate (also known as a sigma complex or Wheland intermediate) is a key species.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several organopalladium intermediates. The typical catalytic cycle for a Sonogashira coupling, for example, involves the following key steps and intermediates:

Oxidative Addition: The aryl iodide (Ar-I) reacts with the Pd(0) catalyst to form an arylpalladium(II) iodide complex (Ar-Pd-I).

Transmetalation: The copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, transfers the acetylide group to the palladium center, forming an alkynyl(aryl)palladium(II) complex (Ar-Pd-C≡CR) and releasing the copper iodide.

Reductive Elimination: The desired product (Ar-C≡CR) is formed, and the Pd(0) catalyst is regenerated, ready to start a new cycle.

Recent studies have also proposed a copper-free Sonogashira mechanism that may proceed through a Pd-Pd transmetalation pathway. organic-chemistry.org Furthermore, in photoinduced inverse Sonogashira reactions, an excited state iodoalkyne can act as an "alkynyl radical synthetic equivalent," indicating the involvement of radical intermediates. nih.gov The specific intermediates in reactions involving this compound would be derivatives of these general structures, and their stability and reactivity would be influenced by the methoxy and methyl substituents. Advanced spectroscopic techniques, such as NMR and mass spectrometry, as well as computational studies, are often employed to detect and characterize these transient species. nih.gov

Transition State Analysis and Energy Landscapes

The reactivity of this compound is critically influenced by the energetic favorability and barriers of the pathways it can traverse during chemical transformations. Understanding the transition states and energy landscapes of reactions involving this compound provides deep insights into reaction mechanisms, selectivity, and efficiency. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these complex energetic topographies.

One of the key reactions for which a detailed energy landscape has been investigated is the synthesis of this compound itself, specifically through the decarboxylative iodination of 4-methoxy-2-methylbenzoic acid. DFT modeling of this reaction has provided valuable data on the Gibbs free energies of the intermediates and transition states involved.

The process is initiated by the rotation of an intermediate species, which proceeds through a transition state (TS-V) with a Gibbs free energy of activation (ΔG‡) of 10.3 kcal/mol to form a subsequent intermediate (VI). The critical decarboxylation step then occurs from intermediate VI, surmounting a higher energy barrier associated with transition state TS-IV, which has a calculated ΔG‡ of 27.6 kcal/mol. This information is pivotal in understanding the kinetics of the reaction, indicating that the decarboxylation step is the rate-determining step.

Energetic Profile of the Decarboxylative Iodination of 4-methoxy-2-methylbenzoic acid

| Species | Description | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| TS-V | Transition state for initial rotation | 10.3 |

| TS-IV | Transition state for decarboxylation | 27.6 |

This data is derived from DFT modeling using an acetonitrile (B52724) solvent correction.

While detailed computational studies on the transition states and energy landscapes of other reactions involving this compound are not as extensively documented in publicly available literature, its utility in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been noted. The electronic properties of this compound, influenced by the electron-donating methoxy group and the somewhat sterically hindering methyl group, play a significant role in the energetics of these transformations. The carbon-iodine bond is the reactive site for oxidative addition in these catalytic cycles, and its strength and accessibility are key determinants of the reaction's energy profile. Further computational investigations into these and other reactions would provide a more complete picture of the compound's reactivity.

Catalytic Transformations Involving 1 Iodo 4 Methoxy 2 Methylbenzene

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, and 1-iodo-4-methoxy-2-methylbenzene is a relevant substrate in this context. The efficiency and selectivity of these reactions are often dictated by the nature of the palladium catalyst and the ligands employed.

Application of Palladium Pincer Complexes in Catalysis

Palladium pincer complexes are a class of catalysts known for their high stability and activity. acs.org These complexes feature a central palladium atom held in a tridentate ligand framework, which enhances catalytic efficiency and can influence the reaction's selectivity. acs.orgdntb.gov.ua While direct studies detailing the use of this compound with palladium pincer complexes are not extensively documented in the provided results, the general principles of pincer complex catalysis are applicable. These complexes are effective in various cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their robust nature and the ability to control the coordination environment of the palladium center. acs.orgresearchgate.net The design of the pincer ligand is crucial for modulating the catalyst's electronic and steric properties, thereby influencing its reactivity towards substrates like this compound. acs.org For instance, aminophosphine (B1255530) pincer complexes have demonstrated high catalytic activity at low palladium loadings in carbonylative Suzuki-Miyaura cross-coupling reactions. researchgate.net

Ligand Design and Optimization for Enhanced Selectivity

The design and choice of ligands are critical for controlling the selectivity of palladium-catalyzed reactions. nih.gov Ligands can influence the outcome of a reaction by modifying the steric and electronic properties of the palladium catalyst. In the context of C–H bond functionalization, for example, tailored ligands can direct the catalyst to a specific site on a substrate. nih.govnih.gov For substrates like this compound, the appropriate ligand can enhance the rate and selectivity of cross-coupling reactions. For instance, in the C3-arylation of oxindoles with aryl chlorides, the use of the XPhos ligand was found to be crucial for achieving high conversion and product yields. nih.gov This highlights the importance of ligand screening and optimization to achieve desired outcomes in palladium-catalyzed transformations.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a cost-effective alternative to palladium-based systems for the formation of carbon-aryl and heteroatom-aryl bonds. nih.gov

Ullmann-Type Cross-Coupling Reactions with Nitrogen-Containing Substrates

Ullmann-type reactions are copper-catalyzed nucleophilic aromatic substitutions that are widely used to form C-N bonds. organic-chemistry.orgunito.it These reactions typically involve the coupling of an aryl halide with an amine, amide, or other nitrogen-containing nucleophile. researchgate.net While a specific example involving this compound is not detailed in the search results, the general applicability of the Ullmann condensation is well-documented. The reaction conditions, including the copper source, ligand, base, and solvent, are crucial for the success of these couplings. For instance, the use of CuI with ligands like 1,10-phenanthroline (B135089) has been shown to be effective for the N-arylation of various nitrogen heterocycles. researchgate.net The electronic nature of the aryl halide can influence the reaction, and substrates with electron-donating groups, such as the methoxy (B1213986) group in this compound, may require optimized conditions.

Ligand-Free Conditions in C-Arylation Catalysis

Recent advancements in copper catalysis have focused on the development of ligand-free systems to simplify reaction procedures and reduce costs. researchgate.net CuO nanoparticles have been identified as an efficient and reusable heterogeneous catalyst for the C-arylation of active methylene (B1212753) compounds with aryl halides under ligand-free conditions. beilstein-journals.orgresearchgate.net In a study, 1-iodo-4-methoxybenzene was successfully coupled with acetylacetone (B45752) and diethyl malonate using CuO nanoparticles as the catalyst in DMSO. beilstein-journals.orgresearchgate.net The reaction with 1-iodo-4-methoxybenzene and acetylacetone yielded 3-(4-methoxy-phenyl)-pentane-2,4-dione with a 75% yield after 12 hours. researchgate.net Similarly, the coupling with diethyl malonate produced 3-(4-methoxy-phenyl)-malonic acid diethylether with a 74% yield after 14 hours. researchgate.net The reactivity of aryl iodides in these reactions was observed to decrease with the presence of electron-donating groups, following the order of p-nitroiodobenzene > iodobenzene (B50100) > p-methyliodobenzene > 1-iodo-4-methoxybenzene, suggesting an oxidative addition-reductive elimination pathway. beilstein-journals.org

Table 1: CuO-Nanoparticle Catalyzed C-Arylation of Active Methylene Compounds with 1-Iodo-4-methoxybenzene beilstein-journals.orgresearchgate.net

| Active Methylene Compound | Product | Time (h) | Yield (%) |

| Acetylacetone | 3-(4-methoxy-phenyl)-pentane-2,4-dione | 12 | 75 |

| Diethyl malonate | 3-(4-methoxy-phenyl)-malonic acid diethylether | 14 | 74 |

| Reaction conditions: aryl halide (1 mmol), active methylene compound (3 mmol), CuO-nanoparticles (10 mol%), Cs₂CO₃ (0.5 mmol), DMSO, 80 °C, N₂ atmosphere. |

Hypervalent Iodine Reagent Mediated Transformations

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their mild oxidizing properties, low toxicity, and environmental friendliness compared to many metal-based oxidants. nih.govorganic-chemistry.org These reagents, particularly iodine(III) and iodine(V) species, can facilitate a wide array of oxidative transformations, including oxidative cyclizations. nih.govacs.orgnih.gov An important advancement in this area is the development of catalytic protocols that rely on the iodine(I)/iodine(III) cycle, where a catalytic amount of an aryl iodide, such as a derivative of this compound, can be used in conjunction with a terminal oxidant. acs.orgnih.gov

A significant drawback of traditional catalytic hypervalent iodine chemistry is the reliance on stoichiometric chemical oxidants like m-CPBA or Selectfluor, which are often expensive, hazardous, and generate substantial chemical waste. acs.orgnih.gov A greener and more efficient alternative is the use of electricity to drive the iodine(I)/iodine(III) catalytic cycle. acs.orgnih.gov In this electrochemical approach, the aryl iodide (ArI) pre-catalyst is oxidized at the anode to the reactive λ³-iodane species [ArI(III)], which then mediates the desired transformation. acs.orgnih.gov

This method eliminates the need for chemical oxidants and often proceeds without added electrolytic salts, further simplifying the process. nih.gov The hypervalent iodine species is generated in situ and can be used immediately for the subsequent reaction. nih.gov For example, the anodic oxidation of iodoarenes in fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or 2,2,2-trifluoroethanol (B45653) (TFE) effectively generates the active iodine(III) reagents. frontiersin.orgfrontiersin.org These electrochemically generated reagents can then be used in a variety of transformations, including the para-selective fluorination of anilides and oxidative cyclizations. nih.govnih.gov

The table below outlines typical conditions for the electrochemical generation of hypervalent iodine reagents.

| Aryl Iodide Precursor | Anode/Cathode | Solvent/Electrolyte | Generated Species | Application |

| 4-Iodotoluene nih.gov | Platinum/Platinum | CH₂Cl₂/Et₃N·5HF | TolIF₂ | para-Fluorination of anilides. nih.gov |

| Iodobenzene nih.gov | Graphite/Platinum | HFIP/Tosyl Acid | Koser's Reagent (II) | Oxidative cyclization of N-allyl amides. nih.gov |

| Iodobenzene frontiersin.orgfrontiersin.org | Glassy Carbon/Platinum | TFE/Bu₄NBF₄ | (Dialkoxyiodo)arenes | Asymmetric spirolactonization. frontiersin.orgfrontiersin.org |

| 4-Iodoanisole rsc.org | Not specified | Not specified/AcONH₄ | Iodine(III) catalyst | Oxidation of sulfides to NH-sulfoximines. rsc.org |

The electrochemical approach offers high efficiency, broad substrate scope, excellent functional group tolerance, and scalability, making it a powerful method for sustainable synthesis. acs.orgnih.gov

Hypervalent iodine reagents are highly effective in promoting intramolecular oxidative cyclization reactions to form a diverse range of heterocyclic compounds. nih.govbeilstein-journals.org These reactions are valuable for synthesizing scaffolds found in many pharmaceutically active molecules. nih.govorganic-chemistry.org The process generally involves the activation of a π-system (like an alkene) by the iodine(III) center, followed by intramolecular attack from a tethered nucleophile (containing oxygen, nitrogen, or sulfur). nih.govbeilstein-journals.org

The use of an aryl iodide like this compound as a pre-catalyst, activated electrochemically or by a co-oxidant, can drive these cyclizations. nih.govrsc.org For example, the electrochemical protocol has been successfully applied to the oxidative cyclization of N-allylic and N-homoallylic amides to yield dihydrooxazole and dihydro-1,3-oxazine derivatives, respectively. acs.orgnih.gov In a proposed mechanism, the anodically generated hypervalent iodine species activates the substrate, which then undergoes intramolecular cyclization. nih.gov

Various types of heterocycles can be synthesized through this methodology. Studies have shown the formation of β-fluorinated piperidines, oxazolines, benzothiazoles, and furanones through hypervalent iodine-mediated cyclizations. nih.govnih.govbeilstein-journals.orgorganic-chemistry.org The regioselectivity and outcome of the reaction can often be controlled by the choice of the hypervalent iodine reagent and the reaction conditions. beilstein-journals.org

The following table presents examples of oxidative cyclization reactions mediated by hypervalent iodine reagents.

| Substrate Type | Hypervalent Iodine Reagent/System | Product Heterocycle | Key Findings |

| N-Allylic Amides nih.gov | Catalytic Iodobenzene / Electrochemical Oxidation | Dihydrooxazoles | High yields, excellent functional group tolerance, scalable. nih.gov |

| Unsaturated Amines nih.govbeilstein-journals.org | PhI(OPiv)₂ / HF·pyridine | β-Fluorinated Piperidines | Good yields for a range of cyclized amines. nih.govbeilstein-journals.org |

| Thioformanilides organic-chemistry.orgacs.org | Dess-Martin Periodinane (DMP) | 2-Substituted Benzothiazoles | Mild, efficient, and rapid synthesis at ambient temperature. organic-chemistry.orgacs.org |

| 4-Arylbut-3-enoic acids nih.gov | Iodine(III) reagents | 4-Aryl-furan-2(5H)-ones | Good to excellent yields via an oxidative rearrangement. nih.gov |

| Phenol (B47542) Ethers with β-dicarbonyl side chains acs.org | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Benzannulated and Spirobenzannulated Compounds | General, mild, and high-yielding intramolecular cyclization. acs.org |

These catalytic and stoichiometric transformations highlight the versatility of hypervalent iodine reagents derived from aryl iodides in constructing complex cyclic molecules under mild conditions.

Applications of 1 Iodo 4 Methoxy 2 Methylbenzene in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the iodo, methoxy (B1213986), and methyl groups on the benzene (B151609) ring makes 1-Iodo-4-methoxy-2-methylbenzene a highly sought-after starting material for the synthesis of more complex molecules. The presence of the iodine atom, a versatile halogen, allows for a variety of cross-coupling reactions, while the methoxy and methyl groups influence the electronic properties and steric environment of the molecule, enabling regioselective reactions.

Synthesis of Carbonyl Derivatives

This compound serves as a valuable precursor in the synthesis of various carbonyl derivatives. The iodo group can be readily converted into a carbonyl functionality through methods such as palladium-catalyzed carbonylation reactions. In these reactions, under a carbon monoxide atmosphere and in the presence of a suitable palladium catalyst and a nucleophile (like an alcohol to form an ester or an amine to form an amide), the carbon-iodine bond is transformed into a carbon-carbonyl bond. This transformation provides a direct route to introduce a carbonyl group at a specific position on the aromatic ring, leading to the formation of substituted benzoic acids, esters, and amides, which are important intermediates in many organic syntheses.

Formation of Naphthalene (B1677914) Derivatives

The structure of this compound is conducive to the construction of naphthalene-based systems. One notable application involves its reaction with alkynes, such as acetonitrile (B52724), to form substituted naphthalene derivatives. This type of reaction, often proceeding through a palladium-catalyzed annulation, allows for the fusion of a second ring onto the benzene core, leading to the formation of the characteristic bicyclic aromatic structure of naphthalene. The methoxy and methyl groups on the starting material become substituents on the resulting naphthalene ring, providing a handle for further functionalization and the synthesis of complex polycyclic aromatic compounds.

Regiospecific Synthesis of Cyclic Ethers

The reactivity of this compound can be harnessed for the regiospecific synthesis of cyclic ethers. In reactions with alcohols, the iodo group can be displaced to form an ether linkage. When the alcohol is part of a molecule that can undergo an intramolecular cyclization, this reaction can lead to the formation of a cyclic ether with a high degree of regioselectivity. The position of the iodo group on the aromatic ring directs the cyclization to a specific location, a crucial aspect in the synthesis of complex natural products and other biologically active molecules containing cyclic ether moieties.

Role in Medicinal Chemistry and Pharmaceutical Intermediates

The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a key intermediate in the synthesis of pharmaceutically relevant compounds. Its ability to participate in a variety of chemical reactions makes it an attractive starting material for the construction of novel drug candidates.

Contribution to the Development of Biologically Active Scaffolds

The core structure of this compound can be found within or used to construct various biologically active scaffolds. A notable example is its use as a precursor in the synthesis of certain cannabinoid receptor modulators. For instance, research has shown its utility in the preparation of compounds that interact with the cannabinoid type 1 (CB1) receptor. Through a series of synthetic steps, often involving cross-coupling reactions at the iodo position, the 4-methoxy-2-methylphenyl moiety is incorporated into a larger molecular framework designed to bind to and modulate the activity of this important biological target. This highlights the role of this compound in providing a key structural component for the development of potential therapeutic agents.

Precursor for Studies on Enzyme-Catalyzed Reactions

While direct studies on the enzymatic transformation of this compound are not extensively documented, its structure is relevant to the field of enzyme-catalyzed reactions. Halogenated aromatic compounds are known substrates for various dehalogenating enzymes found in microorganisms. These enzymes play a crucial role in the bioremediation of halogenated pollutants. The study of how enzymes interact with and transform compounds like this compound can provide valuable insights into the mechanisms of these biocatalysts. Such research can aid in the development of enzymatic processes for the synthesis of fine chemicals and pharmaceuticals, offering a greener alternative to traditional chemical methods. The presence of the methoxy and methyl groups adds a layer of complexity that can be used to probe the substrate specificity and catalytic activity of these enzymes.

Potential Applications in Material Science and Functionalized Polymers

The structure of this compound makes it a candidate for use in the development of advanced materials and functionalized polymers. chemimpex.com The aryl iodide functionality can be used to incorporate this moiety into polymer chains or onto surfaces through cross-coupling reactions. beilstein-journals.org

For instance, it could be used as a monomer in polymerization reactions that proceed via cross-coupling, leading to the formation of conjugated polymers. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the methoxy and methyl groups can be used to tune the properties of the resulting materials. For example, these groups can influence the solubility, processability, and solid-state packing of polymers, which in turn affects their electronic and physical properties. The ability to modify these groups post-polymerization could also provide a route to further functionalize the material.

Research in this area would involve the synthesis and characterization of new polymers and materials derived from this compound and the investigation of their structure-property relationships.

Derivatives, Analogues, and Structural Modifications of 1 Iodo 4 Methoxy 2 Methylbenzene

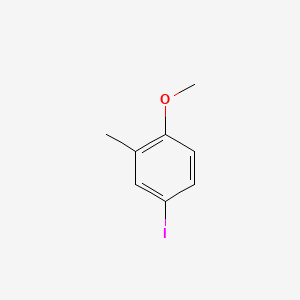

Synthesis and Comparative Studies of Positional Isomers (e.g., 4-Iodo-1-methoxy-2-methylbenzene)

Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups on the aromatic ring. stackexchange.com In the case of 1-iodo-4-methoxy-2-methylbenzene, several positional isomers exist, each with a unique spatial arrangement of the iodo, methoxy (B1213986), and methyl groups. The synthesis of a specific isomer is typically achieved through the regioselective iodination of a substituted anisole (B1667542) or toluene (B28343) precursor. The directing effects of the pre-existing methoxy and methyl groups on the aromatic ring guide the placement of the incoming iodine atom during electrophilic substitution.

For instance, the synthesis of this compound can start from 2-methylanisole (B146520), where the activating methoxy group and the weakly activating methyl group direct iodination primarily to the positions ortho and para to the methoxy group. One common synthetic route involves the diazotization of a corresponding aniline (B41778), such as 5-methoxy-2-methylaniline, followed by a Sandmeyer-type reaction with potassium iodide. chemicalbook.com

Comparative studies between these isomers often focus on how the different substitution patterns affect their physical properties and chemical reactivity. The electronic environment of the carbon-iodine (C-I) bond, which is critical for many cross-coupling reactions, is subtly altered by the relative positions of the electron-donating methoxy and methyl groups. This can lead to differences in reaction kinetics and product yields in subsequent transformations.

| Compound Name | Structure | CAS Number | Key Structural Difference |

|---|---|---|---|

| This compound |  | 63452-69-7 nih.gov | Iodo group is ortho to the methyl group and meta to the methoxy group. |

| 4-Iodo-1-methoxy-2-methylbenzene |  | 75581-11-2 nih.gov | Iodo group is para to the methoxy group and meta to the methyl group. |

| 1-Iodo-2-methoxy-4-methylbenzene |  | Not specified in provided results, but is a known compound. sigmaaldrich.com | Iodo group is ortho to the methoxy group and meta to the methyl group. |

Structure-Reactivity and Structure-Activity Relationship (SAR) Investigations of Substituted Iodoanisoles

Structure-Reactivity and Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its reactivity in chemical transformations or its interaction with biological systems. For substituted iodoanisoles, these investigations primarily focus on how substituents on the benzene (B151609) ring affect the reactivity of the C-I bond in metal-catalyzed cross-coupling reactions.

In a study on the oxidation of substituted anilines, it was observed that the reaction rate increases with the presence of electron-donating groups and decreases with electron-withdrawing groups, a principle that applies broadly to the reactivity of substituted aromatic rings. nih.gov For iodoanisoles, the relative positions of the substituents are also critical. For example, in palladium-catalyzed Heck reactions of 4-iodoanisole, the electronic push from the para-methoxy group facilitates the reaction with alkenes. beilstein-journals.org SAR studies in a medicinal chemistry context aim to correlate structural features with biological activity. For instance, systematic modifications of a core structure, such as substituting different positions on the aromatic ring, are performed to identify which groups and positions are critical for binding to a biological target like an enzyme or receptor. nih.govmdpi.com

| Substituent | Position Relative to Iodine | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | ortho, para | Strongly Electron-Donating | Increases rate of oxidative addition |

| -CH₃ (Methyl) | ortho, para | Weakly Electron-Donating | Slightly increases rate of oxidative addition |

| -F (Fluoro) | Any | Weakly Electron-Withdrawing (Inductive) | May slightly decrease reactivity |

| -NO₂ (Nitro) | ortho, para | Strongly Electron-Withdrawing | Significantly decreases rate of oxidative addition |

Development and Evaluation of Fluorinated Analogues

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated analogues of iodoanisoles are developed to leverage these effects, which include increased metabolic stability, enhanced membrane permeability, and altered binding affinities to biological targets.

The synthesis of fluorinated analogues of this compound can be approached in two primary ways: by starting with a pre-fluorinated precursor or by introducing fluorine onto the iodoanisole scaffold. A more common and versatile method involves using the iodoanisole as a building block in cross-coupling reactions with fluorinated partners. For example, the Suzuki-Miyaura coupling reaction can be used to synthesize fluorinated biphenyl (B1667301) derivatives by reacting the iodoanisole with a fluorinated arylboronic acid in the presence of a palladium catalyst. rsc.org This strategy allows for the systematic placement of fluorine atoms or fluorinated groups at various positions on the newly formed aromatic ring.

The evaluation of these fluorinated analogues involves comparing their properties to the non-fluorinated parent compound. This can include assessing their reactivity in further chemical transformations or evaluating their efficacy and selectivity in biological assays if they are being developed as potential therapeutic agents.

| Starting Iodoanisole | Coupling Partner | Reaction Type | Potential Fluorinated Product |

|---|---|---|---|

| This compound | 4-Fluorophenylboronic acid | Suzuki-Miyaura Coupling | 4'-Fluoro-4-methoxy-2-methyl-1,1'-biphenyl |

| This compound | 3-(Trifluoromethyl)phenylboronic acid | Suzuki-Miyaura Coupling | 4-Methoxy-2-methyl-3'-(trifluoromethyl)-1,1'-biphenyl |

| 2-Iodo-4-nitrofluorobenzene | Arylboronic acid | Suzuki-Miyaura Coupling | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl rsc.org |

Exploration of Extended Aromatic Systems and Biphenyl Derivatives

This compound is a valuable building block for the synthesis of more complex molecules, particularly extended aromatic systems like biphenyls. researchgate.net Biphenyl derivatives are important structural motifs found in pharmaceuticals, agrochemicals, and functional materials. researchgate.net The C-I bond in the iodoanisole is a prime site for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is one of the most widely used methods for this purpose. It involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or boronate ester, catalyzed by a palladium complex. rsc.orgdoi.org This reaction is known for its high tolerance of various functional groups and generally mild reaction conditions.

Another powerful method is the Kumada cross-coupling, which utilizes a Grignard reagent (an organomagnesium halide) as the coupling partner in the presence of a nickel or palladium catalyst. For example, treating an aryl halide with a methoxyphenylmagnesium bromide in the presence of a catalyst can afford a methoxy-substituted biphenyl derivative in high yield. rsc.org These reactions enable the direct linkage of the 1-(4-methoxy-2-methylphenyl) unit to a wide variety of other aromatic or vinyl groups, providing access to a vast chemical space of biphenyl derivatives. google.com

| Coupling Partner | Reaction Type | Catalyst System (Example) | Resulting Biphenyl Derivative |

|---|---|---|---|

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 4-Methoxy-2-methyl-1,1'-biphenyl |

| p-Tolylmagnesium bromide | Kumada Coupling | Ni(dppe)Cl₂ | 4-Methoxy-2,4'-dimethyl-1,1'-biphenyl |

| 4-Carboxyphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / K₃PO₄ | 4'-Methoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

| (4-Methoxyphenyl)magnesium bromide | Kumada Coupling | Pd catalyst | 4,4'-Dimethoxy-2-methyl-1,1'-biphenyl rsc.org |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For 1-Iodo-4-methoxy-2-methylbenzene, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing iodine atom.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The expected ¹³C NMR spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine would be significantly shifted downfield due to the heavy atom effect.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce. However, for the isomer 2-iodo-1-methoxy-4-methylbenzene , the reported ¹³C NMR spectrum in CDCl₃ showed signals at δ 19.9 (CH₃), 56.4 (OCH₃), 85.7 (C-I), 110.8, 129.9, 132.0, 139.8, and 156.1 ppm for the aromatic carbons. rsc.org

Table 1: Comparative NMR Data for 2-Iodo-1-methoxy-4-methylbenzene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 2.26 | s | |

| 3.85 | s | ||

| 6.72 | d | 8.3 | |

| 7.10 | dd | 8.3, 1.5 | |

| 7.60 | d | 1.7 | |

| ¹³C | 19.9 | ||

| 56.4 | |||

| 85.7 | |||

| 110.8 | |||

| 129.9 | |||

| 132.0 | |||

| 139.8 | |||

| 156.1 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₉IO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of approximately 248.06 g/mol . nih.gov The presence of iodine would also give rise to a characteristic isotopic pattern.

While a detailed experimental mass spectrum with fragmentation analysis for this compound is not widely published, GC-MS data available on PubChem confirms the molecular weight. nih.gov The fragmentation of such a molecule under electron ionization (EI) would likely involve several key pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 233.

Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 217.

Loss of an iodine atom (•I): This is a common fragmentation for iodo-aromatic compounds and would produce a fragment at m/z 121.

Cleavage of the C-I bond followed by rearrangement.

The mass spectrum of the isomer 2-iodo-1-methoxy-4-methylbenzene shows a strong molecular ion peak at m/z 248.00, which is also the base peak (100% relative abundance). rsc.org

Table 2: Predicted and Observed Mass Spectrometry Data

| Compound | Predicted M⁺ (m/z) | Observed M⁺ (m/z) | Key Fragments (Predicted) |

| This compound | 248.06 | 248 (GC-MS) nih.gov | [M-CH₃]⁺, [M-OCH₃]⁺, [M-I]⁺ |

| 2-Iodo-1-methoxy-4-methylbenzene | 248.06 | 248.00 rsc.org | [M]⁺ (base peak) |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and details of the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing.

As of the latest literature review, no published X-ray crystal structure for this compound has been found. Such a study would be invaluable for understanding its solid-state properties and for computational modeling.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching (aromatic): Typically in the range of 3100-3000 cm⁻¹.

C-H stretching (aliphatic -CH₃): Around 2950-2850 cm⁻¹.

C=C stretching (aromatic): In the region of 1600-1450 cm⁻¹.

C-O stretching (aryl ether): Strong absorption band around 1250 cm⁻¹.

C-I stretching: Usually found in the far-infrared region, typically below 600 cm⁻¹.

No specific experimental IR spectrum for this compound was found in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzene (B151609) ring itself has π → π* transitions. The presence of substituents like the methoxy group (an auxochrome) and the iodine atom will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

Specific experimental UV-Vis data for this compound is not available. However, for aromatic compounds, typical absorption maxima (λ_max) are observed. Benzene, for instance, shows primary bands around 184 nm and 202 nm, and a secondary band around 253 nm. up.ac.za The substitution on the benzene ring in this compound would be expected to shift these bands to longer wavelengths.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For 1-iodo-4-methoxy-2-methylbenzene, DFT calculations would typically be employed to determine its optimized geometry, detailing bond lengths, bond angles, and dihedral angles.

From the electronic structure, a wealth of information about the molecule's reactivity can be derived. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO indicates regions of the molecule that are electron-rich and thus susceptible to electrophilic attack, while the LUMO highlights electron-deficient areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability.

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions of negative potential (typically around electronegative atoms like oxygen) and positive potential, which are valuable for predicting intermolecular interactions.

DFT calculations are also instrumental in predicting various spectroscopic properties. For instance, by calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. Comparison of these theoretical spectra with experimental data can aid in the structural confirmation of the compound. Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can be made, which are invaluable for interpreting experimental NMR spectra. While specific DFT studies on this compound are not prevalent in the literature, the methodologies are well-established for analogous substituted aromatic compounds.

Table 1: Representative Theoretical Data Obtainable from DFT Calculations for this compound

| Property | Predicted Information | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable three-dimensional structure of the molecule. |

| HOMO/LUMO Energies | Energy levels of frontier molecular orbitals | Determines electronic excitation properties and chemical reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability; a large gap implies high stability. |

| Molecular Electrostatic Potential (MEP) | Distribution of charge on the molecular surface | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Vibrational Frequencies | Theoretical IR and Raman spectra | Aids in the identification and characterization of the molecule. |

| NMR Chemical Shifts | Theoretical ¹H and ¹³C NMR spectra | Assists in the interpretation of experimental NMR data for structural elucidation. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and intermolecular interactions. For a relatively rigid molecule like this compound, the primary focus of MD simulations would be on the rotational dynamics of the methoxy (B1213986) and methyl groups.

By simulating the molecule's movements over time, MD can reveal the preferred orientations of these substituent groups and the energy barriers associated with their rotation. This is crucial for understanding how the molecule might interact with other molecules, such as solvents or reactants in a chemical reaction.

Quantum Chemical Studies of Reaction Mechanisms, Energetics, and Transition States

Quantum chemical methods, including DFT, are pivotal in elucidating the detailed mechanisms of chemical reactions. For this compound, these studies can map out the potential energy surface for various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

A key aspect of these studies is the identification and characterization of transition states—the high-energy structures that connect reactants and products. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a direct measure of the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deep understanding of the reaction mechanism.

Prediction of Reaction Pathways and Selectivity using Computational Models

Building upon the foundation of quantum chemical studies, computational models can be developed to predict the likely pathways and selectivity of reactions involving this compound. In electrophilic aromatic substitution reactions, for example, the directing effects of the iodo, methoxy, and methyl groups can be computationally assessed.

The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The iodo group is a deactivating ortho-, para-director. Computational models can quantify the activation or deactivation of different positions on the benzene (B151609) ring and predict the regioselectivity of an incoming electrophile. This is often achieved by analyzing the stability of the sigma complex (or Wheland intermediate) formed during the reaction.